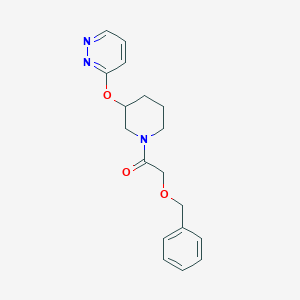
3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride is a chemical compound with a unique structure that combines a quinoline core with an aminoethyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Aminoethyl Side Chain: The aminoethyl side chain can be introduced through a nucleophilic substitution reaction. This involves reacting the quinoline derivative with 2-bromoethylamine under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The aminoethyl side chain allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular processes.
相似化合物的比较
Similar Compounds
Serotonin: 3-(2-aminoethyl)-1H-indol-5-ol, a neurotransmitter with a similar aminoethyl side chain.
Tryptamine: 3-(2-aminoethyl)indole, another compound with a similar structure but different core.
Uniqueness
3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride is unique due to its combination of a quinoline core and an aminoethyl side chain, which provides a distinct set of chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
3-(2-aminoethyl)-7-methyl-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-8-2-3-9-7-10(4-5-13)12(15)14-11(9)6-8;/h2-3,6-7H,4-5,13H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBDGSQQIRPSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide](/img/structure/B2638102.png)
![1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2638106.png)
![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2638107.png)



![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2638112.png)


![5-((4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2638119.png)
![2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol](/img/structure/B2638120.png)
![N-[(3-Chlorophenyl)-cyanomethyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2638121.png)


